7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1354555-26-2
VCID: VC4139037
InChI: InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-4-3-8(6-12)5-10(14)13-9/h3-5,7H,2H2,1H3
SMILES: CCOC(=O)C1=CN2C=CC(=CC2=N1)C#N
Molecular Formula: C11H9N3O2
Molecular Weight: 215.212

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

CAS No.: 1354555-26-2

Cat. No.: VC4139037

Molecular Formula: C11H9N3O2

Molecular Weight: 215.212

* For research use only. Not for human or veterinary use.

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester - 1354555-26-2

Specification

CAS No. 1354555-26-2
Molecular Formula C11H9N3O2
Molecular Weight 215.212
IUPAC Name ethyl 7-cyanoimidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-4-3-8(6-12)5-10(14)13-9/h3-5,7H,2H2,1H3
Standard InChI Key HVZOGAXAPPILLE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=CC(=CC2=N1)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, ethyl 7-cyanoimidazo[1,2-a]pyridine-2-carboxylate, reflects its functional groups: a cyano substituent (-CN) at position 7 and an ethyl ester (-COOEt) at position 2 of the imidazo[1,2-a]pyridine scaffold . Key physicochemical properties include:

PropertyValueSource
CAS Number1354555-26-2
Molecular FormulaC11H9N3O2\text{C}_{11}\text{H}_{9}\text{N}_{3}\text{O}_{2}
Molecular Weight215.21 g/mol
Exact Mass215.069 g/mol
PSA (Polar Surface Area)67.39 Ų
LogP (Partition Coefficient)1.38

The imidazo[1,2-a]pyridine system is aromatic, with the cyano and ester groups introducing electronic anisotropy that influences reactivity and intermolecular interactions .

Synthesis and Production

Synthetic Routes

The most reported synthesis involves a one-pot condensation of 2-amino-4-cyanopyridine with ethyl bromopyruvate in a polar aprotic solvent . A representative procedure from patent CN107400127 describes:

  • Reaction Conditions:

    • Solvent: 1,2-Dimethoxyethane (DME)

    • Molar Ratio: 1:1.2 (2-amino-4-cyanopyridine : ethyl bromopyruvate)

    • Temperature: Room temperature (20–25°C)

    • Duration: 12–16 hours .

  • Workup:
    After completion, the mixture is partitioned between ethyl acetate and water. The organic layer is dried (Na₂SO₄), concentrated, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .

  • Yield: 28 g (∼60% theoretical yield) from 25 g of 2-amino-4-cyanopyridine .

Optimization Challenges

Key challenges include controlling regioselectivity (avoiding 5-cyano byproducts) and minimizing hydrolysis of the ester group during workup. Substituting DME with dichloromethane or THF reduces yields due to poorer solubility of intermediates .

Pharmacological and Industrial Applications

Anti-inflammatory Activity

Ethyl ester derivatives of imidazo[1,2-a]pyridines inhibit cyclooxygenase-2 (COX-2) and suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models . The 7-cyano substitution may stabilize ligand-receptor interactions by forming hydrogen bonds with catalytic residues .

ManufacturerCatalog NumberPackagingPrice (USD)Purity
TRCC99866310 mg45>95%
TRCC998663100 mg155>95%
Chemcia ScientificCC00-28361 g295>97%

Regional Availability

Suppliers are concentrated in China (Shanghai Sunway Pharmaceutical, Sichuan Boyou Biotechnology) and the United States (AK Scientific) .

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